4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a pyrimidine moiety, and a chlorobenzoate group, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the formation of the pyran ring, followed by the introduction of the pyrimidine group through a nucleophilic substitution reaction. The final step involves the esterification of the pyran derivative with 2-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyran ring.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate is used as a model compound to study reaction mechanisms and the effects of different substituents on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine group can form hydrogen bonds with amino acid residues in proteins, while the chlorobenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] benzoate
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate
- [4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] 2-chlorobenzoate
Uniqueness
The presence of the sulfur atom in the pyrimidine group and the chlorobenzoate group distinguishes 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate from similar compounds. These features contribute to its unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGGUCPXKSYGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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